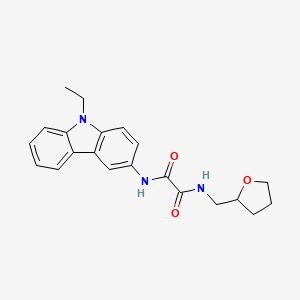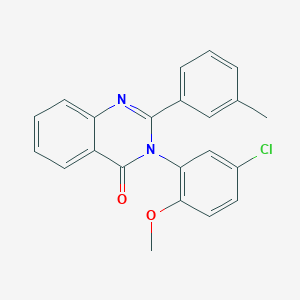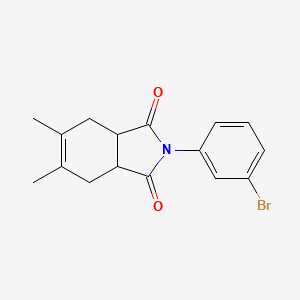
N'-(9-ethylcarbazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide
Übersicht
Beschreibung
N'-(9-ethylcarbazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(9-ethyl-9H-carbazol-3-yl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is 365.17394160 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Electrochromic Properties
Research into carbazole derivatives, such as those synthesized by Hu et al. (2013), has demonstrated significant electrochemical activity and potential for electrochromic applications. The introduction of different acceptor groups into the carbazole structure influences its electrochemical and optical properties, which could be leveraged in the development of novel materials for electronic and optoelectronic devices (Hu et al., 2013).
Antimicrobial and Antinociceptive Activities
Derivatives of N-(9-ethyl-9H-carbazol-3-yl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide have been synthesized and evaluated for their biological activities. For example, Rajasekaran and Thampi (2005) synthesized several derivatives and tested them for antinociceptive activity, identifying compounds with promising efficacy (Rajasekaran & Thampi, 2005). Similarly, Martin and Prasad (2006) synthesized carbazole derivatives and screened them for antimicrobial activities, revealing compounds with significant activity against various bacterial and fungal strains (Martin & Prasad, 2006).
Optical and Photophysical Properties
Aydın and Kaya (2012) explored the synthesis of novel polymers containing carbazole units for potential application in polymeric light-emitting diodes (PLEDs), demonstrating the ability to emit green and yellow colors which could be tuned based on excitation wavelength (Aydın & Kaya, 2012). This indicates the potential use of such derivatives in the fabrication of PLEDs with specific color emissions.
Sensor Applications
A novel carbazole derivative has been developed as a selective fluorescent probe for chromium(III), showcasing how modifications to the carbazole structure can lead to materials with specific sensing capabilities. This probe offers a rapid, selective, and sensitive response to Cr3+, suggesting potential applications in environmental monitoring and analytical chemistry (Zhang et al., 2013).
Organic Electronic Devices
Carbazole-based materials have been investigated for their utility in organic electronic devices, such as solid-state dye-sensitized solar cells (DSSCs) and organic light-emitting devices (OLEDs). For instance, Degbia et al. (2016) synthesized a glass-forming carbazole compound for use as a hole-transporting material in DSSCs, highlighting the importance of purity in achieving optimal photovoltaic performance (Degbia et al., 2016).
Eigenschaften
IUPAC Name |
N'-(9-ethylcarbazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-24-18-8-4-3-7-16(18)17-12-14(9-10-19(17)24)23-21(26)20(25)22-13-15-6-5-11-27-15/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOJTGQUMJUMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NCC3CCCO3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)amine](/img/structure/B4047197.png)

![11-(6-nitro-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4047202.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4047221.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B4047241.png)

![9-(4-methylphenyl)-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4047244.png)
![N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4047259.png)
![3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4047264.png)

![Methyl 4-(3-{[2-(morpholin-4-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4047280.png)
![6-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4047286.png)
![3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4047291.png)
![1-(2-fluorophenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4047292.png)
